
4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid is a chemical compound with the CAS Number: 313545-40-3 . It has a molecular weight of 248.01 . The IUPAC name for this compound is 4-isopropoxy-2-(trifluoromethyl)phenylboronic acid . It is a solid at room temperature .
Chemical Reactions Analysis
While specific chemical reactions involving 4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid were not found, boronic acids are known to be involved in various types of reactions. For instance, they are used in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 248.01 . The storage temperature for this compound is 2-8°C .Wissenschaftliche Forschungsanwendungen
4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid: , also known as 4-Isopropoxy-2-trifluoromethylphenylboronic acid, is a versatile compound used in various scientific research applications. Below are six unique applications, each detailed in its own section:
Suzuki-Miyaura Cross-Coupling Reactions
This compound serves as a reactant in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in organic chemistry. This application is essential for synthesizing complex organic molecules, including pharmaceuticals and polymers .
Palladium-Catalyzed Direct Arylation
It is used in palladium-catalyzed direct arylation reactions. These reactions are valuable for introducing aryl groups into molecules, which can alter their chemical properties and biological activity .
Tandem-Type Pd(II)-Catalyzed Reactions
The compound is involved in tandem-type Pd(II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence. This process is useful for constructing nitrogen-containing heterocycles, which are common structures in many bioactive compounds .
Ruthenium-Catalyzed Direct Arylation
It also finds application in ruthenium-catalyzed direct arylation, another method for adding aryl groups to molecules, providing an alternative to palladium-catalyzed processes .
Synthesis of Phenylboronic Catechol Esters
Phenylboronic catechol esters have various applications, including serving as intermediates in organic synthesis and potential therapeutic agents. This compound can be used to synthesize these esters .
Enantioselective Borane Reduction
The compound is involved in enantioselective borane reduction of trifluoroacetophenone, which is a method used to produce enantiomerically pure substances. Such substances are important in the creation of drugs with specific desired biological activities .
Safety and Hazards
The safety information for this compound includes the following hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P351, P338 , which suggest avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Zukünftige Richtungen
The future directions for the study and application of 4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid and similar compounds could involve further exploration of their antimicrobial properties . Additionally, their use in the synthesis of other compounds and in various chemical reactions could be further explored .
Wirkmechanismus
Target of Action
The primary target of 4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The affected biochemical pathway is the SM cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, contributing to the synthesis of complex organic compounds .
Pharmacokinetics
It’s known that the compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . These properties suggest that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, but further studies would be needed to confirm this.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This enables the synthesis of complex organic compounds, contributing to various areas of organic synthesis .
Action Environment
The action of 4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid is influenced by the reaction conditions. The SM cross-coupling reaction, for instance, is known for its exceptionally mild and functional group tolerant reaction conditions . The stability of the compound also suggests that it may be resistant to various environmental factors, contributing to its efficacy and stability .
Eigenschaften
IUPAC Name |
[4-propan-2-yloxy-2-(trifluoromethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BF3O3/c1-6(2)17-7-3-4-9(11(15)16)8(5-7)10(12,13)14/h3-6,15-16H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWMPOPSYRZCAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC(C)C)C(F)(F)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BF3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621625 |
Source


|
| Record name | {4-[(Propan-2-yl)oxy]-2-(trifluoromethyl)phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid | |
CAS RN |
313545-40-3 |
Source


|
| Record name | {4-[(Propan-2-yl)oxy]-2-(trifluoromethyl)phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

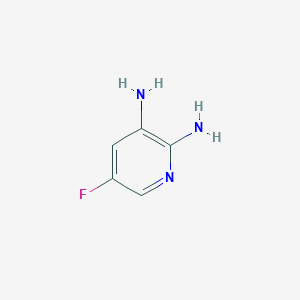
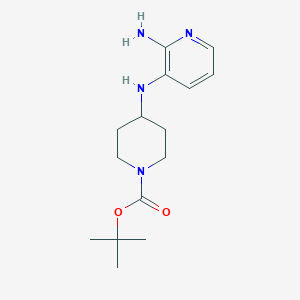
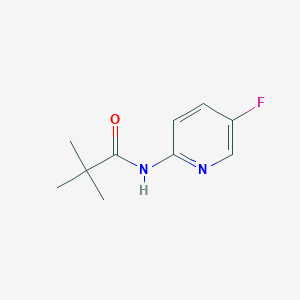
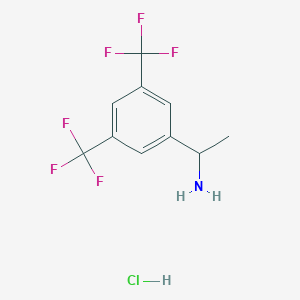
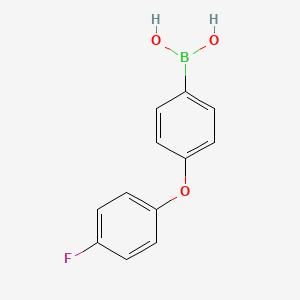

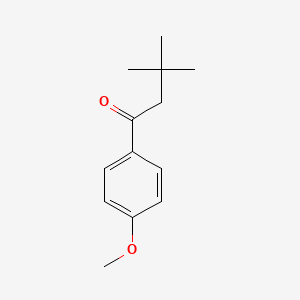

![(2E)-3-[4-(Propan-2-yl)phenyl]prop-2-en-1-ol](/img/structure/B1322015.png)




![4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1322032.png)